molecular formula C14H21N3O2 B11729905 Tert-butyl 3-(5-aminopyridin-3-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(5-aminopyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11729905
M. Wt: 263.34 g/mol
InChI Key: ZPDVGHOORSKOHE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-aminopyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C14H21N3O2 It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(5-aminopyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidine and 5-aminopyridine as the primary starting materials.

    Formation of Intermediate: The pyrrolidine is reacted with tert-butyl chloroformate to form tert-butyl pyrrolidine-1-carboxylate.

    Coupling Reaction: The intermediate is then coupled with 5-aminopyridine under appropriate conditions, such as the presence of a base like triethylamine, to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include Dess-Martin periodinane and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts like palladium on carbon are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

    Biochemical Studies: Utilized in the study of enzyme interactions and protein-ligand binding.

    Cell Signaling: Investigated for its role in modulating cell signaling pathways.

Medicine:

    Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.

    Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-aminopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share similar core structures, they differ in the position of the amino group and the nature of the heterocyclic ring.
  • Reactivity: The position of the amino group can influence the reactivity and types of reactions the compound can undergo.
  • Applications: Each compound may have unique applications based on its specific structural features and reactivity.

Conclusion

Tert-butyl 3-(5-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will continue to uncover new and exciting uses for this compound.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl 3-(5-aminopyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-10(9-17)11-6-12(15)8-16-7-11/h6-8,10H,4-5,9,15H2,1-3H3

InChI Key

ZPDVGHOORSKOHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CN=C2)N

Origin of Product

United States

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